2-(2-Methyloxan-2-yl)ethan-1-amine
CAS No.:
Cat. No.: VC17505115
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO |
|---|---|
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 2-(2-methyloxan-2-yl)ethanamine |
| Standard InChI | InChI=1S/C8H17NO/c1-8(5-6-9)4-2-3-7-10-8/h2-7,9H2,1H3 |
| Standard InChI Key | LMHBDSHTOPIDHO-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCCO1)CCN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a tetrahydropyran (oxane) ring with a methyl group at the 2-position and an ethylamine side chain (-CH2-CH2-NH2) attached to the same carbon. The chair conformation of the oxane ring minimizes steric strain, while the amine group introduces polarity and hydrogen-bonding capabilities.
Key Structural Features:
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Oxane Ring: A six-membered oxygen-containing heterocycle.
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Methyl Substituent: Enhances hydrophobicity and steric effects.
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Ethylamine Side Chain: Provides a primary amine functional group for reactivity.
Physicochemical Properties
Based on structural analogs and computational predictions:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Boiling Point | ~220–230°C (estimated) |
| LogP (Partition Coeff.) | 1.2–1.5 (predicted) |
| Solubility | Miscible in polar solvents |
The amine group’s basicity (pKa ~10–11) enables protonation under acidic conditions, enhancing water solubility.
Synthetic Routes
Reductive Amination
A plausible synthesis involves reductive amination of 2-(2-methyloxan-2-yl)acetaldehyde using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN):
Conditions:
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Solvent: Methanol or ethanol.
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Temperature: 0–25°C.
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Yield: 60–75% (estimated).
Gabriel Synthesis
An alternative route employs the Gabriel synthesis to introduce the amine group:
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Alkylation of phthalimide with 2-(2-methyloxan-2-yl)ethyl bromide.
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Hydrazinolysis to release the primary amine.
Advantages: High purity and controlled stereochemistry.
Reactivity and Functionalization
Nucleophilic Substitution
The primary amine undergoes alkylation or acylation:
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Alkylation: Reaction with alkyl halides forms secondary amines.
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Acylation: Acetic anhydride yields N-acetyl derivatives.
Oxidation Reactions
Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) generates nitroso or nitro derivatives, depending on conditions:
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences |
|---|---|---|
| 2-(2-Methyloxan-4-yl)ethan-1-amine | Methyl at 4-position | Altered steric and electronic effects |
| 2-(Oxan-2-yl)ethan-1-amine | No methyl substituent | Reduced hydrophobicity |
| Piperidine derivatives | Six-membered amine ring | Higher basicity |
Challenges and Future Directions
Knowledge Gaps
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Biological Activity: No in vitro or in vivo studies are reported.
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Stereoselective Synthesis: Racemic mixtures dominate current routes; enantioselective methods are needed.
Research Opportunities
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Catalytic Asymmetric Synthesis: Use of chiral catalysts (e.g., BINAP-metal complexes).
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Structure-Activity Relationships (SAR): Systematic studies to optimize pharmacological properties.
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